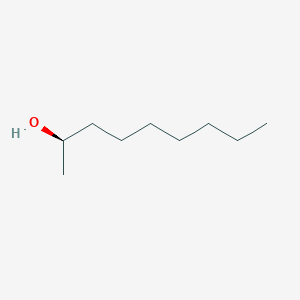
(2R)-Nonan-2-OL
Descripción general
Descripción
(2R)-Nonan-2-OL is a chiral alcohol that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is also known as (R)-2-Nonanol or (R)-2-Nonan-1-ol and is a colorless, viscous liquid with a faint odor.
Aplicaciones Científicas De Investigación
Chiral Auxiliary in Diels–Alder Reactions
(2R)-Nonan-2-OL derivatives have been utilized as chiral auxiliaries in Diels–Alder reactions. For instance, Lait, Parvez, and Keay (2003) synthesized a spiro-amino-alcohol-derived chiral auxiliary, demonstrating its effectiveness in providing diastereo- and regiocontrol in BCl3-catalyzed Diels–Alder reactions with various dienes. The adducts could be easily cleaved, allowing for the recovery and reuse of the chiral auxiliary (Lait, Parvez, & Keay, 2003). Similarly, Burke et al. (2000) described the asymmetric synthesis of a related compound, demonstrating its high enantioselectivity in Diels–Alder reactions (Burke, Allan, Parvez, & Keay, 2000).
Synthesis of Bicyclic σ Receptor Ligands
Geiger et al. (2007) explored the synthesis of bicyclic σ receptor ligands from derivatives of this compound. They prepared stereoisomeric alcohols and methyl ethers, which displayed high σ1 receptor affinity and exhibited significant cytotoxic activity against human tumor cell lines (Geiger, Zelenka, Weigl, Fröhlich, Wibbeling, Lehmkuhl, Schepmann, Grünert, Bednarski, & Wünsch, 2007).
Antitubercular and Antibacterial Activities
Mangalam, Selvan, and Sankar (2017) synthesized N′-(2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)pyrazine-2-carbohydrazides, a series derived from this compound, and evaluated their antitubercular and antibacterial activities. These compounds showed promising results against Mycobacterium tuberculosis and various pathogenic bacteria (Mangalam, Selvan, & Sankar, 2017).
Adsorption and Decomposition Studies
The role of this compound in adsorption and decomposition on carbon and carbon-supported catalysts was investigated by Zawadzki et al. (2001). They studied the character of interactions and decomposition of propan-2-ol, a related compound, on various carbon samples and metal catalysts, shedding light on the potential applications in catalysis (Zawadzki, Wiśniewski, Weber, Heintz, & Azambre, 2001).
Investigating Cluster Structures in Liquids
Chernolevska, Pogorelov, Vaskivskyi, and Doroshenko (2016) examined the temperature-induced evolution of cluster structures in n-nonan-1-ol, a molecule structurally similar to this compound. Their findings on the phase transition and cluster structure changes contribute to understanding the behavior of such molecules in different states (Chernolevska, Pogorelov, Vaskivskyi, & Doroshenko, 2016).
Propiedades
IUPAC Name |
(2R)-nonan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-8H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDNVOAEIVQRFH-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



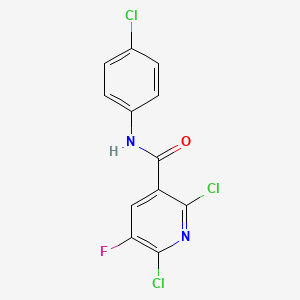
![2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3042933.png)
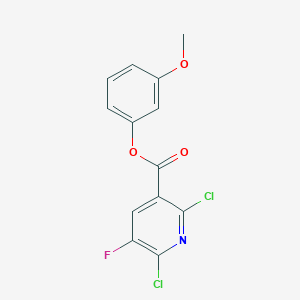
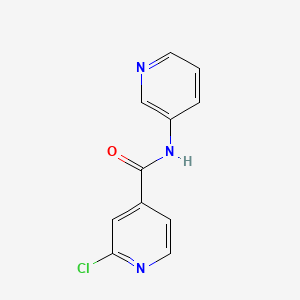

![(Z)-3-[5-nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042943.png)
![1-[[1-(2-Hydroxy-3-indol-1-ylpropyl)piperidin-4-yl]amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B3042944.png)
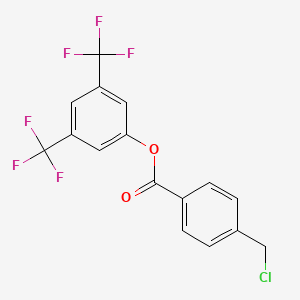
![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate](/img/structure/B3042946.png)

![6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)nicotinamide](/img/structure/B3042950.png)
![[(E)-(5-methyl-2-propan-2-ylidenecyclohexylidene)amino] 2,6-difluorobenzoate](/img/structure/B3042953.png)
![3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B3042954.png)
![4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3042955.png)